molecular formula C10H10ClNO3 B1270344 N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide CAS No. 40023-03-8

N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide

Cat. No. B1270344
CAS RN: 40023-03-8
M. Wt: 227.64 g/mol
InChI Key: PLXGAUGZSOPIIG-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its uses or applications.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the analysis of the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Scientific Research Applications

  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue of capsaicin

    • Field : Physics and Pharmacy
    • Application : This compound is an analogue of capsaicin, a compound known for its pungent component in hot red and chili peppers . It differs from capsaicin by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .
    • Methods : The compound was studied using single-crystal X-ray study at 290 K .
    • Results : The five-membered ring is in an envelope conformation with the methylene C atom lying 0.221 (6) A˚ out of the plane formed by the other four atoms .
  • 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties

    • Field : Cancer Research
    • Application : These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .
    • Methods : The compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
    • Results : A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXGAUGZSOPIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353115
Record name N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide

CAS RN

40023-03-8
Record name N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40023-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MD Altıntop, B Sever, GA Çiftçi, K Kucukoglu… - European Journal of …, 2017 - Elsevier
In the current work, new benzodioxole-based dithiocarbamate derivatives were synthesized via the reaction of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide with appropriate …
Number of citations: 40 www.sciencedirect.com
A Özdemir, B Sever, MD Altıntop, HE Temel, Ö Atlı… - Molecules, 2017 - mdpi.com
Matrix metalloproteinases (MMPs) are important proteases involved in tumor progression including angiogenesis, tissue invasion, and migration. Therefore, MMPs have been reported …
Number of citations: 37 www.mdpi.com
A Özdemir, MD Altıntop, B Sever, K Kucukoglu…
Number of citations: 0

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